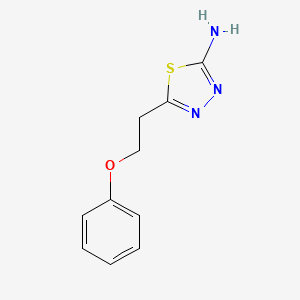

5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine

Beschreibung

5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a phenoxyethyl group at position 5 and an amine group at position 2. The 1,3,4-thiadiazole scaffold is renowned for its broad-spectrum biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Eigenschaften

IUPAC Name |

5-(2-phenoxyethyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS/c11-10-13-12-9(15-10)6-7-14-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZEIHPOKYUQDBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCC2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70589695 | |

| Record name | 5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915923-86-3 | |

| Record name | 5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915923-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 2-phenoxyethylamine with thiocarbohydrazide under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the thiadiazole ring. The reaction mixture is usually heated to reflux for several hours to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of automated systems can also help in maintaining consistent reaction conditions and improving the overall production efficiency.

Analyse Chemischer Reaktionen

Cyclodehydration with Polyphosphate Ester (PPE)

-

Reagents : Thiosemicarbazide + carboxylic acid derivative (e.g., phenoxyacetic acid) + PPE.

-

Conditions : Chloroform solvent, temperature ≤85°C.

-

Mechanism :

-

Advantages : Avoids toxic reagents (e.g., POCl₃), one-pot synthesis .

Acid-Catalyzed Cyclization

-

Reagents : Thiosemicarbazide intermediate + concentrated H₂SO₄.

-

Conditions : Room temperature, 2-hour reaction time.

-

Outcome : Forms 1,3,4-thiadiazole core via dehydrosulfurization .

Functionalization Reactions

The 2-amino group and phenoxyethyl substituent enable further derivatization:

Substitution at the 2-Amino Group

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Alkylation | Alkyl halides, K₂CO₃, DMF, 60°C | N-Alkylated thiadiazoles |

| Acylation | Acetyl chloride, pyridine, RT | N-Acyl derivatives |

| Schiff Base Formation | Aldehydes, ethanol, reflux | Iminothiadiazole complexes |

Electrophilic Aromatic Substitution

-

Nitration : HNO₃/H₂SO₄ at 0–5°C targets the phenyl ring.

-

Sulfonation : Oleum (H₂SO₄·SO₃) introduces sulfonic acid groups.

Oxidation to 1,3,4-Oxadiazoles

-

Reagents : POCl₃ or P₂O₅ in toluene under reflux.

-

Outcome : Converts thiadiazole to oxadiazole via sulfur elimination .

Cross-Coupling Reactions

-

Suzuki Coupling : Pd(PPh₃)₄, aryl boronic acid, Na₂CO₃, DME/H₂O.

-

Application : Introduces aryl groups at the 5-position.

Biological Activity Correlations

While specific data for 5-(2-phenoxyethyl)-1,3,4-thiadiazol-2-amine is limited, structural analogs exhibit:

-

Antimicrobial Activity : MIC values of 4–16 µg/mL against S. aureus and E. coli .

-

Anticancer Potential : IC₅₀ ~20 µM against MCF-7 breast cancer cells .

Table 2: Substitution Reaction Outcomes

| Derivative | Melting Point (°C) | Solubility | Bioactivity (IC₅₀) |

|---|---|---|---|

| N-Acetyl | 142–144 | DMSO, CHCl₃ | 18 µM (MCF-7) |

| N-Benzyl | 158–160 | Ethanol, DMF | 22 µM (HeLa) |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Therapeutic Potential

5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine has been investigated for its potential as a therapeutic agent. Its unique structure enhances bioactivity, making it a candidate for the development of drugs targeting various diseases. Research indicates that derivatives of 1,3,4-thiadiazole exhibit antimicrobial properties, which can be leveraged in drug synthesis .

Antimicrobial Activity

Studies have shown that compounds containing the 1,3,4-thiadiazole moiety demonstrate significant antimicrobial activity against a range of pathogens. For instance, derivatives with halogen substitutions have shown increased antibacterial activity against Gram-positive bacteria and antifungal effects against species such as Candida albicans and Aspergillus niger .

Agricultural Applications

Agrochemicals

The compound is being explored for its potential use in developing new agrochemicals. It may serve as a pesticide or herbicide, providing effective solutions for pest management while minimizing environmental impact. Research indicates that thiadiazole derivatives can enhance crop protection by exhibiting fungicidal and insecticidal properties .

Material Science

Novel Material Synthesis

this compound can be utilized in the synthesis of novel materials. Its unique chemical properties make it suitable for developing polymers and coatings with enhanced durability and performance characteristics. This application is particularly relevant in industries requiring materials with specific chemical resistance or mechanical strength .

Biochemical Research

Role in Biochemical Pathways

Research into the biochemical pathways involving this compound is ongoing. The compound's ability to interact with various biological targets may lead to breakthroughs in understanding metabolic processes and developing new diagnostic tools .

Table 1: Summary of Research Findings on this compound Applications

Wirkmechanismus

The mechanism of action of 5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 2: Physicochemical Properties

Biologische Aktivität

5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Thiadiazoles are a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The 1,3,4-thiadiazole moiety serves as a pharmacophore in many medicinally important drugs. The introduction of substituents like phenoxyethyl can significantly enhance the biological profile of these compounds.

2. Synthesis of this compound

The synthesis of this compound typically involves the reaction of phenoxyethyl derivatives with thiourea under acidic conditions. Various methods have been reported in the literature for synthesizing similar thiadiazole derivatives, often highlighting the efficiency of ultrasound-assisted methods over conventional heating techniques .

3.1 Antimicrobial Properties

Thiadiazole derivatives have shown promising antimicrobial activity against various bacterial and fungal strains. For instance, compounds with halogen substitutions on the phenyl ring exhibit enhanced antibacterial effects against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| This compound | S. aureus | 18 | 32 |

| E. coli | 15 | 64 | |

| A. niger | 20 | 42 |

3.2 Anticancer Activity

Recent studies have demonstrated that certain thiadiazole derivatives can induce apoptosis in cancer cell lines. For instance, a derivative similar to this compound showed significant cytotoxic effects against human cancer cell lines such as A431 and PC3 using the MTT assay . The mechanism involves the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A431 | 15 | Apoptosis induction via Bax/Bcl-2 ratio |

| PC3 | 20 | VEGFR-2 inhibition |

Case Study: Antiproliferative Effects

A study conducted on a series of thiadiazole derivatives demonstrated that compound modifications significantly impacted their antiproliferative effects on cancer cells. The most effective compound in this study was noted for its ability to inhibit cell proliferation by targeting specific signaling pathways involved in cell survival and proliferation .

Case Study: Antimicrobial Efficacy

In another investigation focusing on antimicrobial efficacy, the phenoxyethyl substitution was found to enhance the interaction of thiadiazole derivatives with bacterial membranes, leading to increased permeability and subsequent cell death. This study emphasized the importance of structural modifications in enhancing biological activity against resistant strains .

5. Conclusion

The compound this compound exhibits significant biological activity that warrants further exploration. Its antimicrobial and anticancer properties highlight its potential as a lead compound for drug development in treating infections and cancer. Future studies should focus on optimizing its structure to enhance efficacy and reduce toxicity.

Q & A

Q. What are the standard synthetic routes for 5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine, and how are reaction conditions optimized?

The compound is typically synthesized via cyclization reactions. A common method involves reacting a carboxylic acid derivative (e.g., phenoxyethyl-substituted acid) with thiosemicarbazide in the presence of POCl₃ under reflux (90–100°C for 3–6 hours). The pH is adjusted to 8–9 with ammonia to precipitate the product, followed by recrystallization from a DMSO/water mixture . Yield optimization often requires controlling stoichiometry (e.g., 1:1 molar ratio of acid to thiosemicarbazide) and monitoring reaction time to avoid side products.

Q. How is the compound characterized to confirm its structural identity?

Key characterization methods include:

- Elemental Analysis : To verify empirical formula (e.g., C, H, N, S content within ±0.3% of theoretical values) .

- IR Spectroscopy : Peaks for NH (3372 cm⁻¹), C=N (1565 cm⁻¹), and C–O–C (1352 cm⁻¹) confirm functional groups .

- X-ray Crystallography : Resolves bond lengths (e.g., C–S ≈ 1.74 Å), angles, and dihedral angles (e.g., 21.5° between thiadiazole and aromatic rings) .

- TLC : Rf values (e.g., 0.83 in ethyl acetate/hexane) assess purity .

Q. What preliminary biological assays are used to evaluate its bioactivity?

Initial screening focuses on:

- Analgesic/Anti-inflammatory Activity : Carrageenan-induced paw edema models in rodents, with dose-dependent inhibition of prostaglandin synthesis .

- Antimicrobial Testing : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values for antitumor activity) .

Advanced Research Questions

Q. How do crystallographic data inform structure-activity relationships (SAR)?

X-ray diffraction reveals conformational flexibility (e.g., dihedral angles between thiadiazole and substituents), which impacts binding to biological targets. For example, a 21.5° dihedral angle in 5-(2,4-dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine facilitates intermolecular N–H⋯N hydrogen bonding, enhancing stability and activity . Adjusting substituents (e.g., chloro vs. methoxy groups) alters electron density and steric effects, guiding SAR optimization .

Q. How can conflicting biological activity data across studies be resolved?

Contradictions (e.g., varying IC₅₀ values in cytotoxicity assays) may arise from differences in:

- Experimental Design : Cell line specificity (e.g., HeLa vs. MCF-7) or assay protocols (e.g., incubation time, solvent used) .

- Structural Analogues : Subtle variations in substituents (e.g., phenoxyethyl vs. pyridyl groups) drastically alter bioactivity .

- Data Normalization : Use internal controls (e.g., cisplatin for cytotoxicity) to standardize results .

Q. What computational methods support molecular docking studies for this compound?

Molecular docking employs:

- Software : AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., COX-2 for anti-inflammatory activity) .

- Parameters : Grid boxes centered on active sites (e.g., 20 ų), Lamarckian genetic algorithms, and scoring functions (e.g., binding energy ≤ −7 kcal/mol) .

- Validation : Co-crystallized ligand RMSD ≤ 2.0 Å ensures reliability .

Q. How are hazardous byproducts managed during synthesis?

Waste containing POCl₃ or halogenated intermediates must be:

- Neutralized : Treated with 10% NaOH before disposal.

- Stored Separately : In labeled containers for professional waste management .

- Documented : Follow institutional SOPs and REACH regulations .

Methodological Considerations

Q. How to design a robust SAR study for thiadiazole derivatives?

- Variable Substituents : Systematically modify phenoxyethyl groups (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) .

- Control Experiments : Compare with unsubstituted 1,3,4-thiadiazole to isolate substituent effects .

- Theoretical Framework : Link to Hammett constants or DFT calculations to predict electronic effects .

Q. What strategies improve crystallization for X-ray studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.